BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

Lipophilicity optimization CNS drug design membrane permeability

N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide (CAS 1788784-08-6, PubChem CID is a synthetic small molecule belonging to the diphenylacetamide class, characterized by a 2,2-diphenylacetyl amide core linked via a methoxyethyl spacer to a furan-2-yl heterocycle. With a molecular formula of C₂₁H₂₁NO₃ and molecular weight of 335.4 g·mol⁻¹, the compound integrates three pharmacophoric elements—a lipophilic diphenyl scaffold, a hydrogen-bond-capable furan ring, and a flexible methoxyethyl linker—within a single chimeric architecture.

Molecular Formula C21H21NO3
Molecular Weight 335.403
CAS No. 1788784-08-6
Cat. No. B2641167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
CAS1788784-08-6
Molecular FormulaC21H21NO3
Molecular Weight335.403
Structural Identifiers
SMILESCOC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3
InChIInChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23)
InChIKeyRZHOYJGVMMOMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide (CAS 1788784-08-6): Core Physicochemical Identity and Structural Classification


N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide (CAS 1788784-08-6, PubChem CID 76149955) is a synthetic small molecule belonging to the diphenylacetamide class, characterized by a 2,2-diphenylacetyl amide core linked via a methoxyethyl spacer to a furan-2-yl heterocycle [1]. With a molecular formula of C₂₁H₂₁NO₃ and molecular weight of 335.4 g·mol⁻¹, the compound integrates three pharmacophoric elements—a lipophilic diphenyl scaffold, a hydrogen-bond-capable furan ring, and a flexible methoxyethyl linker—within a single chimeric architecture [1]. The diphenylacetamide chemotype has been validated as a privileged scaffold in drug discovery, notably yielding CXCR7 chemokine receptor antagonists with demonstrated β-arrestin-modulatory activity and muscarinic receptor antagonists for respiratory indications [2].

Why N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide Cannot Be Replaced by Simpler Diphenylacetamide or Furan-Acetamide Analogs


This compound occupies a distinct physicochemical niche that simpler in-class congeners cannot replicate. The simultaneous presence of the 2,2-diphenylacetyl moiety and the furan-2-yl-methoxyethyl side chain creates a unique combination of lipophilicity (XLogP3 = 3.3), hydrogen-bond acceptor capacity (3 HBA), and topological polar surface area (TPSA = 51.5 Ų) that is absent from any single-feature analog [1]. Removing the furan ring (as in N-(2-methoxyethyl)-2,2-diphenylacetamide) drops XLogP3 to 2.7 and TPSA to 38.3 Ų, while replacing the diphenyl group with a simple acetyl (as in N-[2-(furan-2-yl)-2-methoxyethyl]acetamide) collapses XLogP3 to 0 and eliminates the π-stacking potential of the biphenyl system [2][3]. For applications requiring balanced lipophilicity for membrane transit combined with polar surface area for target hydrogen-bond engagement—such as CNS-penetrant receptor modulation—neither analog provides an adequate substitute. The quantitative evidence below establishes where these differences translate into measurable selection criteria.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide Versus Closest Structural Analogs


Enhanced Lipophilicity (XLogP3) Through Furan Incorporation: +0.6 Log Units Over the Des-Furan Diphenylacetamide Analog

The target compound incorporates a furan-2-yl ring into the methoxyethyl side chain, yielding a computed XLogP3 of 3.3, compared with 2.7 for the closest des-furan comparator, N-(2-methoxyethyl)-2,2-diphenylacetamide [1][2]. This +0.6 log-unit increase in lipophilicity places the compound within the favorable CNS drug-like range (typically XLogP3 2–5), whereas the des-furan analog sits at the lower boundary [3]. In the broader diphenylacetamide series, lipophilicity has been experimentally correlated with chromatographic retention parameters (RM⁰) and shown to be a dominant determinant of both pharmacokinetic behavior and acute toxicity (EC₅₀) in aquatic organism models [4].

Lipophilicity optimization CNS drug design membrane permeability

Topological Polar Surface Area Differentiation: 51.5 Ų Maintained While Lipophilicity Is Elevated

Despite the lipophilicity gain from diphenyl substitution, the target compound retains a TPSA of 51.5 Ų—identical to the furan-acetamide analog (CID 76149901) but 34% higher than the des-furan diphenylacetamide analog (TPSA = 38.3 Ų) [1][2][3]. This is a structurally significant outcome: the furan oxygen contributes an additional hydrogen-bond acceptor site (total HBA = 3 vs. 2 for the des-furan comparator) without increasing the hydrogen-bond donor count, a configuration that supports target engagement while maintaining a TPSA ≤ 60 Ų—below the typical threshold of 60–70 Ų for passive blood-brain barrier permeation [4].

Polar surface area hydrogen bonding blood-brain barrier penetration

Diphenylacetamide Scaffold Validation in CXCR7 β-Arrestin Antagonism: Scaffold-Level Binding Affinity Benchmark

The diphenylacetamide chemotype has been validated in a high-throughput screening campaign for CXCR7 (ACKR3) modulation, where the most potent representative (compound 10) demonstrated binding affinity Ki = 597 nM and functional β-arrestin antagonism with IC₅₀ = 622 nM [1]. This established the diphenylacetamide scaffold as a confirmed CXCR7 ligand chemotype. The target compound shares this validated 2,2-diphenylacetyl amide pharmacophore while introducing a furan-2-yl-methoxyethyl substituent that adds structural complexity and additional hydrogen-bond capacity not present in compound 10 [2]. Structurally related diphenylacetamides have also been profiled in chemometric models correlating substituent polarity (Hansch π constant) and electronic effects (Hammett σ constant) with retention behavior and predicted bioactivity parameters [3], providing a quantitative framework for structure-activity relationship extrapolation.

CXCR7 antagonist β-arrestin chemokine receptor diphenylacetamide pharmacophore

Rotatable Bond Count and Conformational Flexibility: 7 Rotatable Bonds Enable Induced-Fit Target Adaptation

With 7 rotatable bonds, the target compound exhibits higher conformational degrees of freedom than the des-furan diphenylacetamide analog (6 rotatable bonds) and substantially more than the furan-acetamide analog (4 rotatable bonds) [1][2][3]. The methoxyethyl linker provides three contiguous rotatable bonds (C–C–O–C and C–C–N) between the furan ring and the amide nitrogen, enabling the furan and diphenyl groups to sample independent conformational space. This flexibility has implications for induced-fit binding to protein targets, where pre-organization of ligand conformers can modulate entropic penalties upon binding. However, 7 rotatable bonds approach the upper limit for oral drug-likeness (typically ≤10), and the associated entropic cost must be weighed against the potential for optimal pharmacophore presentation [4].

Conformational flexibility rotatable bonds ligand efficiency induced-fit binding

Experimentally Validated Lipophilicity-Toxicity Relationships for the Diphenylacetamide Series Enable Class-Level Risk Stratification

For a series of structurally characterized diphenylacetamide derivatives, Apostolov et al. (2021) established quantitative correlations between experimentally determined lipophilicity (RM⁰ from reversed-phase TLC on C18) and acute toxicity (EC₅₀) against Artemia salina and Daphnia magna [1]. The chromatographic retention parameter m exhibited stronger resemblance to toxicity endpoints, while RM⁰ correlated better with logP and pharmacokinetic predictors [2]. These class-level models provide a framework for predicting the toxicological profile of new diphenylacetamide congeners, including the target compound, based on its computed XLogP3 of 3.3—positioning it in a lipophilicity range where toxicity typically begins to increase but remains below the threshold associated with significant acute risk [1].

Lipophilicity-toxicity correlation RP-TLC EC50 structure-property relationships

Evidence-Backed Research and Procurement Application Scenarios for N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide


CXCR7 Chemokine Receptor Antagonist Lead Optimization and SAR Expansion

The validated diphenylacetamide scaffold's confirmed CXCR7 binding (Ki = 597 nM for compound 10) [1] supports the use of this compound as a differentiated SAR probe. Its furan-2-yl-methoxyethyl substituent introduces a hydrogen-bond-capable heterocycle at a vector not explored in the published lead series, enabling researchers to assess whether furan incorporation modulates β-arrestin recruitment potency or biased signaling profiles. Procurement of this compound rather than the published compound 10 or simpler des-furan analogs provides access to a structurally distinct chemical space point for patent expansion and intellectual property generation around the CXCR7 diphenylacetamide series.

CNS-Penetrant Candidate Profiling Leveraging Favorable Physicochemical Parameters

With XLogP3 = 3.3 and TPSA = 51.5 Ų—both within established CNS drug-likeness ranges (logP 2–5, TPSA < 60–70 Ų) [2]—this compound is suited for blood-brain barrier permeability assessment in CNS target programs. The +0.6 log-unit lipophilicity advantage over the des-furan analog may enhance passive brain penetration, while the TPSA of 51.5 Ų remains below the threshold associated with efflux transporter liability. Researchers evaluating CNS indications for diphenylacetamide-based receptor modulators should prioritize this compound over lower-lipophilicity analogs that may fail to achieve adequate brain exposure.

Computational Chemistry and Molecular Docking Benchmarking with Defined Conformational Flexibility

The compound's 7 rotatable bonds and three distinct pharmacophoric elements (diphenyl, furan, methoxyethyl linker) make it an informative test case for conformational sampling algorithms, free-energy perturbation calculations, and induced-fit docking protocols [3]. Unlike the 4-rotatable-bond furan-acetamide analog (which is overly rigid) or the 6-rotatable-bond des-furan analog (which lacks the furan hydrogen-bond acceptor), this compound challenges docking software to simultaneously optimize hydrophobic packing (diphenyl) and polar interactions (furan oxygen, amide). Computational chemistry groups should select this compound as a validation benchmark for methods development.

Diphenylacetamide Structure-Property Relationship (SPR) Model Building

The established chemometric framework linking diphenylacetamide lipophilicity (RM⁰), chromatographic retention, and toxicity (EC₅₀) provides a quantitative platform for incorporating this compound into predictive SPR models [4]. Its computed XLogP3 of 3.3 and experimentally predictable RM⁰ value can be used to expand the chemical space coverage of existing toxicity prediction models. Procurement of this compound enables experimental determination of its specific RM⁰ and EC₅₀ values, which can then refine the class-level regression models and improve predictive accuracy for future diphenylacetamide candidates.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.